Dimebolin

Catalog No.
S005380
CAS No.
3613-73-8
M.F
C21H25N3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimebolin

CAS Number

3613-73-8

Product Name

Dimebolin

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

JNODQFNWMXFMEV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C

Description

The exact mass of the compound Dimebolin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimebolin, also known as Latrepirdine, is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Originally developed as an antihistamine in Russia during the 1980s, it has been used to treat allergic rhinitis. The chemical structure of dimebolin is characterized by its complex arrangement, which includes a tetrahydro-γ-carboline framework. Its full chemical name is 3,6-dimethyl-9-(2-methyl-pyridyl-5)-ethyl-1,2,3,4-tetrahydro-γ-carboline dihydrochloride.

  • Potential neuroprotective effects: Studies suggest that dimebolin might protect neurons through various mechanisms, including inhibiting glutamate-induced cell death, reducing amyloid-beta toxicity, and modulating calcium channels [, ]. However, the precise mechanism requires further elucidation.
  • Limited data: While latrepirdine has been used as an antihistamine in Russia, information on its safety profile, including specific toxicity data, is not widely available in open-access scientific publications.

Dimebolin exhibits a variety of chemical interactions due to its ability to bind to multiple receptors and enzymes. It acts primarily as an antagonist at the serotonin 5-HT6 receptor and has demonstrated weak inhibition of acetylcholinesterases. Additionally, dimebolin modulates the activity of glutamate receptors, including N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, which are critical for synaptic plasticity and cognitive function .

The biological activity of dimebolin extends beyond its antihistaminic properties. It has shown neuroprotective effects by reducing amyloid beta toxicity and promoting mitochondrial function. Studies have indicated that dimebolin can enhance cognitive performance in animal models, improving memory tasks and reducing cognitive decline associated with aging . Its mechanism of action may involve increasing levels of acetylcholine and enhancing long-term potentiation through its interactions with various neurotransmitter systems.

The synthesis of dimebolin involves several steps that typically include the formation of the tetrahydro-γ-carboline core followed by various substitutions to achieve the desired pharmacological properties. While specific synthetic routes can vary, they generally include:

  • Formation of the Tetrahydro-γ-carboline Backbone: This is often achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: Introducing methyl and ethyl groups at specific positions on the ring structure.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity for biological testing.

Dimebolin has been primarily investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Although it has shown promise in preclinical studies and early clinical trials, later-stage trials have yielded mixed results regarding its efficacy in cognitive enhancement . Additionally, its antihistaminic properties still allow it to be used in treating allergies.

Dimebolin interacts with multiple neurotransmitter systems, which contributes to its diverse pharmacological profile:

  • Serotonergic System: Acts as a 5-HT6 receptor antagonist.
  • Cholinergic System: Exhibits weak inhibition of acetylcholinesterases.
  • Glutamatergic System: Modulates NMDA and AMPA receptors.

These interactions suggest that dimebolin may exert a multifaceted effect on cognition and neuroprotection, though the exact mechanisms remain under investigation .

Dimebolin shares similarities with several other compounds that also target neurotransmitter systems involved in cognition. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
DonepezilAcetylcholinesterase inhibitorSpecific for Alzheimer's treatment
RivastigmineAcetylcholinesterase inhibitorDual inhibitor (butyrylcholinesterase)
GalantamineAcetylcholinesterase inhibitorAlso modulates nicotinic receptors
MemantineNMDA receptor antagonistPrimarily used in moderate-to-severe AD
TrazodoneSerotonin antagonist (5-HT2)Primarily an antidepressant

Dimebolin's uniqueness lies in its pleiotropic effects across multiple receptor systems rather than a singular focus on cholinergic pathways. This broad spectrum may contribute to its neuroprotective qualities and cognitive enhancement potential.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

319.204847810 g/mol

Monoisotopic Mass

319.204847810 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

UNII

OD9237K1Z6

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (56.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (43.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Irritant

Irritant

Other CAS

3613-73-8

Wikipedia

Latrepirdine

Dates

Modify: 2023-09-12

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